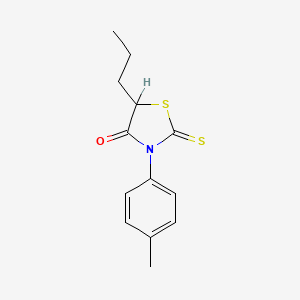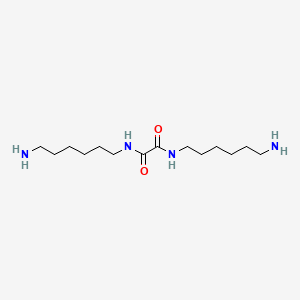![molecular formula C14H14O2 B14710895 7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one CAS No. 22253-74-3](/img/structure/B14710895.png)
7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one is a complex organic compound with a unique structure that combines elements of benzene, cycloheptane, and pyran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are critical to achieving high-quality industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol: A polycyclic aromatic hydrocarbon with similar structural elements.
1-Pyrenemethanol: Another compound with a polycyclic aromatic structure.
1-Hydroxypyrene: A hydroxylated derivative of pyrene.
Uniqueness
7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one is unique due to its specific combination of benzene, cycloheptane, and pyran rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
22253-74-3 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
7,8,9,10-tetrahydro-6H-cyclohepta[b]chromen-11-one |
InChI |
InChI=1S/C14H14O2/c15-14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2 |
Clé InChI |
KIACWWYBGHHTSN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(CC1)OC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione](/img/structure/B14710830.png)


![3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one;pyridine](/img/structure/B14710849.png)
![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)

![2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one](/img/structure/B14710866.png)

![Benzo[c]phenanthren-4-ol](/img/structure/B14710878.png)


